molecular formula C24H32NNaO3S2 B3330801 Sodium 12-(10H-phenothiazin-10-yl)dodecane-1-sulfonate CAS No. 74339-97-2

Sodium 12-(10H-phenothiazin-10-yl)dodecane-1-sulfonate

Cat. No. B3330801
CAS RN: 74339-97-2
M. Wt: 469.6 g/mol
InChI Key: SPBCORFBNPRAJM-UHFFFAOYSA-M
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Description

Molecular Structure Analysis

The molecular structure of Sodium 12-(10H-phenothiazin-10-yl)dodecane-1-sulfonate is represented by the formula C24H32NNaO3S2.


Physical And Chemical Properties Analysis

Sodium 12-(10H-phenothiazin-10-yl)dodecane-1-sulfonate is a solid substance that is off-white to pale yellow in color . It is hygroscopic and should be stored in a -20°C freezer under an inert atmosphere . It is slightly soluble in DMSO, methanol, and water when heated .

Future Directions

Given its role as a potent enhancer of luminol, Sodium 12-(10H-phenothiazin-10-yl)dodecane-1-sulfonate could have potential applications in portable chemiluminescent imaging immunoassay research. It can be used for biological and analytical research, and can simultaneously detect different subtypes of prostate-specific antigen in serum .

properties

IUPAC Name

sodium;12-phenothiazin-10-yldodecane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO3S2.Na/c26-30(27,28)20-14-8-6-4-2-1-3-5-7-13-19-25-21-15-9-11-17-23(21)29-24-18-12-10-16-22(24)25;/h9-12,15-18H,1-8,13-14,19-20H2,(H,26,27,28);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBCORFBNPRAJM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCCCCCCCCCCS(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32NNaO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80720916
Record name Sodium 12-(10H-phenothiazin-10-yl)dodecane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 12-(10H-phenothiazin-10-yl)dodecane-1-sulfonate

CAS RN

74339-97-2
Record name Sodium 12-(10H-phenothiazin-10-yl)dodecane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80720916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 12-(10H-phenothiazin-10-yl)dodecane-1-sulfonate
Reactant of Route 2
Sodium 12-(10H-phenothiazin-10-yl)dodecane-1-sulfonate
Reactant of Route 3
Sodium 12-(10H-phenothiazin-10-yl)dodecane-1-sulfonate
Reactant of Route 4
Sodium 12-(10H-phenothiazin-10-yl)dodecane-1-sulfonate
Reactant of Route 5
Sodium 12-(10H-phenothiazin-10-yl)dodecane-1-sulfonate
Reactant of Route 6
Sodium 12-(10H-phenothiazin-10-yl)dodecane-1-sulfonate

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